2-OCTYL ACRYLATE

Catalog No.
S1893664
CAS No.
42928-85-8
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-OCTYL ACRYLATE

CAS Number

42928-85-8

Product Name

2-OCTYL ACRYLATE

IUPAC Name

octan-2-yl prop-2-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3

InChI Key

PKCKEGFHGRMLNH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)C=C

Canonical SMILES

CCCCCCC(C)OC(=O)C=C

The exact mass of the compound 1-Methylheptyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72752. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Octyl Acrylate is a long-chain alkyl acrylate monomer primarily used as a building block for polymers in adhesives, coatings, and sealants. Its linear eight-carbon side chain is a critical structural feature that imparts low-temperature flexibility, hydrophobicity, and specific adhesive properties to the resulting polymer. Homopolymers of octyl acrylate exhibit exceptionally low glass transition temperatures (Tg), a key parameter for creating soft, tacky materials suitable for pressure-sensitive adhesive (PSA) applications. [REFS-1, REFS-2] It is frequently considered alongside other 'soft' monomers like 2-ethylhexyl acrylate (2-EHA) and butyl acrylate (BA) for tuning the viscoelastic properties of copolymers.

While 2-Octyl Acrylate shares the same C8 alkyl ester functionality as common substitutes like 2-ethylhexyl acrylate (2-EHA) and isooctyl acrylate (IOA), its linear chain structure creates critical, non-interchangeable differences in processability and final polymer performance. Adhesive compositions formulated with 2-Octyl Acrylate exhibit lower solution viscosities compared to those made from branched isomers like isooctyl acrylate, directly impacting manufacturing efficiency by enabling easier coating processes. [1] Furthermore, this structural difference influences thermal stability and adhesive properties such as shear strength. [REFS-1, REFS-2] These factors make 2-Octyl Acrylate a deliberate formulation choice for specific processing and performance targets, rather than a simple commodity substitute.

Improved Processability: Lower Solution Viscosity for Easier Coating

In the formulation of pressure-sensitive adhesives, polymer solution viscosity is a critical parameter for manufacturability. Patent literature explicitly states that adhesive compositions derived from 2-octyl acrylate exhibit lower viscosities than adhesives derived from its common branched isomer, isooctyl acrylate. [1] This reduction in viscosity facilitates easier coating onto substrates, potentially allowing for higher processing speeds or reduced energy consumption.

Evidence DimensionPolymer Solution Viscosity
Target Compound DataLower viscosity
Comparator Or BaselineIsooctyl acrylate-based adhesive compositions (Higher viscosity)
Quantified DifferenceQualitatively described as 'lower'
ConditionsPressure-sensitive adhesive copolymer composition.

Lower viscosity directly translates to improved processability and potential cost savings in large-scale coating applications.

Enhanced Adhesive Performance: Superior Shear Resistance

In applications requiring high cohesive strength, such as durable labels or mounting tapes, shear resistance is a primary performance metric. Industrial sources report that 2-Octyl Acrylate provides improved shear resistance in adhesives when compared to fossil-based alternatives like 2-ethylhexyl acrylate (2-EHA). This suggests a greater internal strength of the adhesive, allowing it to resist creep and failure under sustained load.

Evidence DimensionShear Resistance
Target Compound DataImproved
Comparator Or BaselineFossil alternatives such as 2-Ethylhexyl Acrylate (2-EHA)
Quantified DifferenceQualitatively described as 'improved'
ConditionsAdhesive formulations.

Higher shear resistance enables the formulation of more robust adhesives for demanding applications where cohesive failure is a critical concern.

Superior Low-Temperature Flexibility: Lower Glass Transition Temperature (Tg)

The glass transition temperature (Tg) dictates the temperature at which a polymer transitions from a rigid to a flexible state. For applications requiring performance in cold environments, a lower Tg is essential. Poly(octyl acrylate) exhibits a very low Tg, reported at less than -65 °C. [1] This is significantly lower than the Tg of polymers made from shorter-chain acrylates, such as poly(butyl acrylate), which has a Tg around -50 °C. [2] This property ensures that adhesives and coatings based on 2-octyl acrylate remain flexible and functional at lower temperatures compared to common alternatives.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data< -65 °C
Comparator Or BaselinePoly(butyl acrylate) (~ -50 °C)
Quantified DifferenceAt least 15 °C lower
ConditionsHomopolymer thermal analysis.

A lower Tg is a critical selection criterion for formulating adhesives, sealants, and coatings that must not become brittle in low-temperature or cryogenic applications.

Improved High-Temperature Stability vs. Commodity Acrylics

Standard pressure-sensitive adhesives based on common monomers like isooctyl acrylate or 2-ethylhexyl acrylate typically exhibit thermal degradation at temperatures above 125 °C, leading to reduced cohesive strength and loss of adhesion. [1] In contrast, adhesive compositions based on 2-octyl (meth)acrylate are specifically formulated to provide good high-temperature stability. [REFS-1, REFS-2] This makes 2-octyl acrylate a more suitable precursor for adhesives intended for use in automotive, electronics, or other applications involving elevated operating temperatures.

Evidence DimensionThermal Stability
Target Compound DataGood high temperature stability
Comparator Or BaselineIsooctyl acrylate or 2-ethylhexyl acrylate based PSAs (degrade above 125 °C)
Quantified DifferenceStable at temperatures where common alternatives degrade
ConditionsPressure-sensitive adhesive formulations.

Enhanced thermal stability allows the compound to be used in higher-performance applications where standard acrylic adhesives would fail.

Process-Efficient Manufacturing of Pressure-Sensitive Adhesives

For industrial-scale production of PSAs where coating speed and process efficiency are paramount, 2-Octyl Acrylate is a strategic choice. Its tendency to form lower viscosity polymer solutions compared to its branched isomer, isooctyl acrylate, allows for easier handling and application, potentially reducing manufacturing costs. [1]

High-Performance Adhesives with Enhanced Cohesion

In the formulation of adhesives for durable goods, mounting tapes, or applications subjected to constant stress, 2-Octyl Acrylate is specified for its ability to improve shear resistance. [1] This provides superior cohesive strength compared to adhesives based on commodity monomers like 2-EHA, ensuring long-term holding power.

Coatings and Sealants for Low-Temperature Environments

Due to the exceptionally low glass transition temperature (Tg < -65 °C) of its homopolymer, 2-Octyl Acrylate is the right choice for formulating coatings, caulks, and sealants that must maintain flexibility in cold climates, refrigeration, or aerospace applications. [1]

Adhesives for Automotive and Electronics with High-Temperature Stability

Where adhesives are exposed to elevated operating temperatures that cause standard acrylics to degrade, 2-Octyl Acrylate is a preferred precursor. Formulations can be designed to offer good stability at temperatures above 125 °C, making them suitable for under-hood automotive labels or bonding components in electronic devices. [1]

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

42928-85-8

Dates

Last modified: 07-21-2023

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